molecular formula C13H17BF2O3 B1393658 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 960067-33-8

2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393658
CAS No.: 960067-33-8
M. Wt: 270.08 g/mol
InChI Key: ZIBYFIJKYIKOEX-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (a five-membered ring containing boron and two oxygen atoms) with tetramethyl substituents at the 4,5-positions. The phenyl ring attached to boron features a difluoromethoxy group (-OCF₂H) at the ortho (2-) position (). This structural motif is critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates.

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)17-11(15)16/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBYFIJKYIKOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681915
Record name 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960067-33-8
Record name 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 2-(difluoromethoxy)phenylboronic acid with a suitable reagent to introduce the tetramethyl groups. The reaction conditions typically require the use of a strong base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The difluoromethoxy group can be reduced to form difluoromethanol derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Difluoromethanol Derivatives: Resulting from the reduction of the difluoromethoxy group.

  • Nitro or Halogenated Compounds: Produced from electrophilic substitution reactions on the phenyl ring.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. It serves as a boron source for the formation of boronic esters and can facilitate cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for creating biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the compound's difluoromethoxy group enhances its lipophilicity and bioavailability. It has been explored for its potential in developing new therapeutic agents targeting various diseases, including cancer. The ability to modulate biological activity through structural variations makes it a valuable candidate in drug discovery.

Materials Science

The dioxaborolane structure allows this compound to be used in materials science, particularly in the development of polymers and advanced materials. Its reactivity can be harnessed to create functionalized materials with specific properties for applications in electronics and photonics.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron reagent in Suzuki-Miyaura reactions. The results indicated high yields of biaryl products under mild conditions, showcasing its utility in synthesizing complex organic molecules .

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies showed that modifications to the difluoromethoxy group could enhance cytotoxic effects against specific cancer cell lines. This highlights its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: Targets the palladium catalyst and organic halides.

  • Enzyme Inhibition: May target specific enzymes involved in disease pathways.

  • Receptor Binding: Can interact with receptors involved in cellular signaling.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural differences and similarities among related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features References
Target Compound 2-(difluoromethoxy) C₁₃H₁₆BF₂O₃ 284.1 (estimated) Ortho-substituted difluoromethoxy; electron-withdrawing group enhances boron reactivity.
2-[2-(Difluoromethoxy)-4-fluoro-phenyl]-... (EP Patent) 2-(difluoromethoxy), 4-fluoro C₁₃H₁₅BF₃O₃ 298.1 Additional fluorine at para position; increased electron deficiency.
2-(3-(Difluoromethyl)-4-fluoro-2-methoxy-phenyl)-... (EP Patent) 3-(difluoromethyl), 4-fluoro, 2-methoxy C₁₄H₁₇BF₃O₃ 314.1 Methoxy and difluoromethyl groups alter steric and electronic properties.
2-(3-(Difluoromethoxy)-2-methylphenyl)-... 3-(difluoromethoxy), 2-methyl C₁₄H₁₉BF₂O₃ 300.1 Methyl group increases steric hindrance; may slow coupling reactions.
2-[3-Chloro-4-(difluoromethoxy)phenyl]-... 3-chloro, 4-(difluoromethoxy) C₁₃H₁₅BClF₂O₃ 318.5 Chlorine introduces strong electron-withdrawing effects.
2-(4-Fluorophenyl)-... 4-fluoro C₁₂H₁₆BFO₂ 222.1 Lacks difluoromethoxy; less electron-deficient boron center.
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... (Medicinal Chemistry Intermediate) 2,6-dichloro, 3,5-dimethoxy C₁₄H₁₈BCl₂O₄ 368.0 Dichloro and dimethoxy groups significantly increase electrophilicity.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and difluoromethoxy (-OCF₂H) groups increase boron's electrophilicity, enhancing reactivity in cross-couplings ().
  • Steric Effects: Methyl or bulky substituents (e.g., 2-methyl in ) may hinder reaction rates due to steric hindrance.
  • Fluorine Substitution: Para-fluoro () or trifluoroethyl () groups further polarize the boron center but may reduce solubility.

Reactivity in Cross-Coupling Reactions

Boronate esters are widely used in Suzuki-Miyaura couplings. The target compound’s ortho-difluoromethoxy group likely accelerates coupling due to its electron-withdrawing nature, as seen in similar compounds (). For example:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... () showed high reactivity in synthesizing indazole derivatives, achieving 62–76% yields in Pd-catalyzed couplings.
  • Chlorinated analogs () may require harsher conditions (e.g., higher temperatures) due to reduced electron density at boron.
  • Methyl-substituted derivatives () exhibit slower reaction kinetics, attributed to steric blocking of the boron atom.

Stability and Hydrolysis Resistance

  • The dioxaborolane ring’s tetramethyl substituents provide steric protection against hydrolysis.
  • Difluoromethoxy groups enhance stability compared to methoxy (-OCH₃) due to lower electron-donating capacity ().
  • Chlorinated analogs () may hydrolyze faster in aqueous environments due to increased electrophilicity.

Biological Activity

2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 960067-33-8) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Molecular Formula

  • C : 13
  • H : 17
  • B : 1
  • F : 2
  • O : 3

Chemical Structure

The compound features a boron-containing dioxaborolane ring, which is known for its stability and reactivity in biological systems. The difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Physical Properties

  • Molecular Weight : 270.08 g/mol
  • Purity : Typically around 95% in commercial preparations .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
  • Enzyme Inhibition : There is evidence indicating that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could potentially interfere with enzymes linked to cancer metabolism, making it a candidate for further investigation in oncology .
  • Cell Proliferation Modulation : Research indicates that compounds similar to dioxaborolanes can influence cell proliferation. This could be particularly beneficial in cancer therapy where controlling cell growth is essential.

Toxicity Profile

The compound has been classified under several hazard categories according to the Globally Harmonized System (GHS):

  • Acute Toxicity (Oral) : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Irritation : May cause respiratory irritation (H335) .

These toxicity profiles necessitate careful handling and further studies to determine safe dosage levels for potential therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the effects of various dioxaborolanes on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer’s disease or Parkinson’s disease .

Research Findings Summary Table

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative stress markers
Enzyme InhibitionInhibited key metabolic enzymes
Cell ProliferationSelectively inhibited cancer cell growth
Neuroprotective EffectsProtected neurons from oxidative damage

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects hydrolyzed boronic acid impurities (retention time shifts).
  • Elemental analysis : Validates %B content (theoretical for C13H17BF2O3: B = 3.4%) .
  • TLC with iodine staining : Rapid screening for pinacol ester degradation (Rf ~0.5 in hexane/EtOAc 4:1) .

Advanced Consideration : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which may affect crystallization behavior in API synthesis .

How can contradictory reactivity data in literature be reconciled?

Advanced Research Focus
Discrepancies in reported yields or regioselectivity often stem from:

  • Catalyst batch variability : Trace moisture or oxygen in Pd catalysts (e.g., Pd(PPh3)4) can deactivate reactive sites. Reproduce results using rigorously dried solvents and catalysts .
  • Substrate impurities : Halogenated precursors with residual Br/I ratios alter reaction pathways. Use ICP-MS to quantify halide content .

What are the applications of this compound in medicinal chemistry?

Q. Advanced Research Focus

  • Probing enzyme active sites : The boronate group acts as a transition-state analog in protease inhibition studies.
  • PET tracer development : <sup>18</sup>F-labeled derivatives can be synthesized via isotopic exchange, leveraging the existing fluorine substituents .

How to troubleshoot low yields in large-scale synthesis?

Q. Basic Research Focus

  • Scale-up adjustments : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer .
  • Purification : Use silica gel chromatography with hexane/EtOAc gradients (25:1 to 10:1) to isolate the product from pinacol byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.